3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Choose this ethyl-substituted pyrazole-propiolic acid for its uniquely balanced LogP (~1.29) and TPSA (~90.65 Ų), distinct from methyl or isopropyl analogs. The terminal alkyne enables CuAAC click chemistry and Sonogashira cross-coupling. Propiolic acid warhead supports targeted covalent inhibitor (TCI) development. 164.16 g/mol, favorable for oral bioavailability and fragment-based drug discovery. Ideal for bioconjugation and library synthesis.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B11793243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C#CC(=O)O
InChIInChI=1S/C8H8N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)
InChIKeyHWZOWUIUSJFBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid: Key Specifications and Procurement Baseline


3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS 1354704-55-4) is a heterocyclic building block characterized by a pyrazole ring N-substituted with an ethyl group and bearing a propiolic acid moiety at the 3-position . Its molecular formula is C8H8N2O2 with a molecular weight of 164.16 g/mol, and it is commercially available at purities of 95-98% . Structurally, this compound belongs to a distinct class of pyrazole-propiolic acid conjugates that serve as versatile intermediates in medicinal chemistry and organic synthesis due to the reactive terminal alkyne functionality .

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid: Why N-Substituent Selection Cannot Be Arbitrary


While multiple pyrazole-propiolic acid derivatives are commercially available, N1-substituent variation (methyl, ethyl, isopropyl, trifluoroethyl) produces markedly different physicochemical properties that directly impact experimental outcomes. The ethyl substitution confers an intermediate hydrophobicity (calculated LogP approximately 1.29) distinct from the more polar methyl analog and the bulkier, more lipophilic isopropyl variant, influencing both solubility in reaction media and membrane permeability in cellular assays . Furthermore, the propiolic acid moiety with its terminal alkyne distinguishes this compound from the saturated propanoic acid analog (CAS 1006483-09-5), which lacks the unique cycloaddition and click chemistry capabilities essential for bioconjugation and library diversification strategies . Generic substitution without accounting for these quantifiable differences can compromise synthetic yield, alter pharmacokinetic profiles, or eliminate key functional reactivity .

Quantitative Evidence Guide: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid vs. Analogs


N1-Alkyl Substituent Modulation of Lipophilicity and PSA: Ethyl vs. Methyl vs. Isopropyl

Computational property prediction demonstrates that 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid (AlogP ~1.29, PSA ~90.65 Ų) occupies a distinct physicochemical space relative to its closest N1-substituent analogs . The ethyl group provides an optimal balance between aqueous solubility and membrane permeability compared to the methyl analog (lower LogP, higher polarity) and the isopropyl analog (higher LogP, potentially lower aqueous solubility) . The topological polar surface area (TPSA) of 90.65 Ų falls below the 140 Ų threshold typically associated with favorable oral bioavailability, positioning this compound advantageously for lead optimization programs .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Terminal Alkyne Reactivity for Click Chemistry: Propiolic Acid vs. Propanoic Acid Saturated Analog

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid possesses a terminal alkyne group (C≡C-COOH) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability entirely absent in the structurally similar but saturated 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid (CAS 1006483-09-5) . The propiolic acid moiety in the target compound provides a reactive handle for late-stage functionalization and bioconjugation to azide-containing biomolecules or fluorophores, while the saturated propanoic acid analog is limited to standard carboxylic acid derivatization (amide coupling, esterification) . This functional distinction fundamentally alters the compound's utility in library diversification strategies.

Click Chemistry Bioconjugation Chemical Biology Organic Synthesis

Molecular Weight and Metabolic Stability: Ethyl vs. Trifluoroethyl Substitution

Comparative analysis of N1-substituent effects reveals that 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid (MW 164.16 g/mol) is significantly lighter than the trifluoroethyl analog (MW 218.13 g/mol) . The trifluoroethyl group, while enhancing lipophilicity and potentially improving metabolic stability against oxidative metabolism, introduces a 53.97 g/mol mass penalty and three fluorine atoms that increase the compound's electron-withdrawing character . This mass difference may impact ligand efficiency metrics in drug discovery programs, while the absence of fluorine in the ethyl analog provides distinct electronic properties for metal coordination and hydrogen-bonding networks.

Pharmacokinetics ADME Metabolic Stability Lead Optimization

Synthetic Accessibility and Commercial Purity: Ethyl Analog Availability

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is commercially available from multiple reputable suppliers with documented purity of ≥97% (NLT 98% from select vendors) . The ethyl-substituted pyrazole starting material (1-ethyl-1H-pyrazole) is more readily accessible and cost-effective than the isopropyl or trifluoroethyl analogs due to simpler alkylation procedures using ethyl halides rather than secondary alkyl or fluorinated reagents . This translates to more favorable procurement economics and shorter lead times for gram-to-kilogram scale synthesis compared to bulkier N1-substituted derivatives.

Chemical Procurement Synthetic Feasibility Building Block Availability

Carboxylic Acid Position for Reversible Covalent Inhibitor Design: Propiolic Acid vs. Propanoic Acid

The propiolic acid moiety (C≡C-COOH) in 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid confers distinct electrophilic character at the alkyne terminus, enabling potential reversible covalent interactions with catalytic cysteine or serine residues in target enzymes . This contrasts sharply with the saturated 3-(1-ethyl-1H-pyrazol-3-yl)propanoic acid analog, which lacks the conjugated π-system and functions solely as a carboxylic acid without electrophilic alkyne reactivity . The conjugated alkyne-carboxylate system in the target compound provides a tunable electrophilic warhead that can form reversible thiol-yne adducts under physiological conditions, a mechanistic feature absent in simple carboxylic acid building blocks.

Covalent Inhibitors Enzyme Inhibition Drug Discovery Reversible Covalent Warheads

In Silico Docking Potential: Pyrazole-Propiolic Acid Scaffold vs. Simple Pyrazole Carboxylic Acids

Computational docking studies on structurally related pyrazole-propiolic acid derivatives reveal that the extended conjugated system (pyrazole-alkyne-carboxylate) enables unique binding interactions not accessible to simple pyrazole-3-carboxylic acids . While direct comparative IC50 data for the ethyl-substituted propiolic acid are not available in the public literature, class-level inference from docking simulations of isopropyl analogs indicates that the propiolic acid carboxylate can form hydrogen bonds with catalytic residues (e.g., Tyr473 in PPARγ at 2.8 Å), while the extended alkyne spacer positions the pyrazole ring for optimal hydrophobic contacts . Pyrazole-3-carboxylic acids lacking the alkyne linker are constrained to a shorter, less flexible binding geometry.

Molecular Docking Computational Chemistry Virtual Screening Structure-Based Drug Design

Optimal Application Scenarios for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid


Click Chemistry-Enabled Library Diversification and Bioconjugation

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized biomolecules, fluorophores, or affinity tags . The terminal alkyne functionality distinguishes this compound from saturated propanoic acid analogs, which cannot participate in click chemistry. The ethyl-substituted pyrazole core provides moderate lipophilicity (AlogP ~1.29) that balances aqueous solubility with membrane permeability, facilitating both in vitro bioconjugation and subsequent cellular uptake of triazole conjugates . This compound serves as a versatile scaffold for generating diverse 1,2,3-triazole-containing libraries for high-throughput screening campaigns.

Reversible Covalent Inhibitor Design for Cysteine and Serine Proteases

The conjugated propiolic acid moiety (C≡C-COOH) in this compound provides an electrophilic alkyne warhead capable of forming reversible covalent adducts with catalytic cysteine or serine residues in target enzymes . Unlike simple pyrazole carboxylic acids that lack electrophilic character beyond the carboxylate, the extended conjugated system enables tunable reactivity for targeted covalent inhibitor (TCI) development . The ethyl N1-substituent offers an optimal balance of steric bulk and synthetic accessibility compared to isopropyl or trifluoroethyl analogs, making this compound a practical choice for initial SAR exploration in covalent inhibitor programs.

Medicinal Chemistry Lead Optimization with Balanced ADME Properties

With a calculated AlogP of ~1.29, topological polar surface area (TPSA) of ~90.65 Ų, and molecular weight of 164.16 g/mol, 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid occupies a favorable physicochemical space for oral bioavailability . The ethyl substituent confers intermediate lipophilicity that avoids the excessively high LogP values associated with non-specific binding (isopropyl analog) while maintaining sufficient membrane permeability relative to more polar methyl analogs. The molecular weight advantage of 53.97 g/mol over the trifluoroethyl variant supports superior ligand efficiency metrics in fragment-based drug discovery .

Sonogashira Coupling and Late-Stage Alkyne Functionalization

The terminal alkyne in 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid serves as an excellent substrate for Sonogashira cross-coupling reactions with aryl or heteroaryl halides, enabling the construction of extended conjugated systems . This reactivity positions the compound as a key intermediate for synthesizing pyrazole-containing enyne systems and extended aromatic architectures. The carboxylic acid group can be selectively protected as an ester (e.g., methyl ester derivative available commercially) to facilitate orthogonal coupling strategies, while the ethyl group on the pyrazole nitrogen remains stable under standard palladium-catalyzed coupling conditions .

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